2-Aminoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

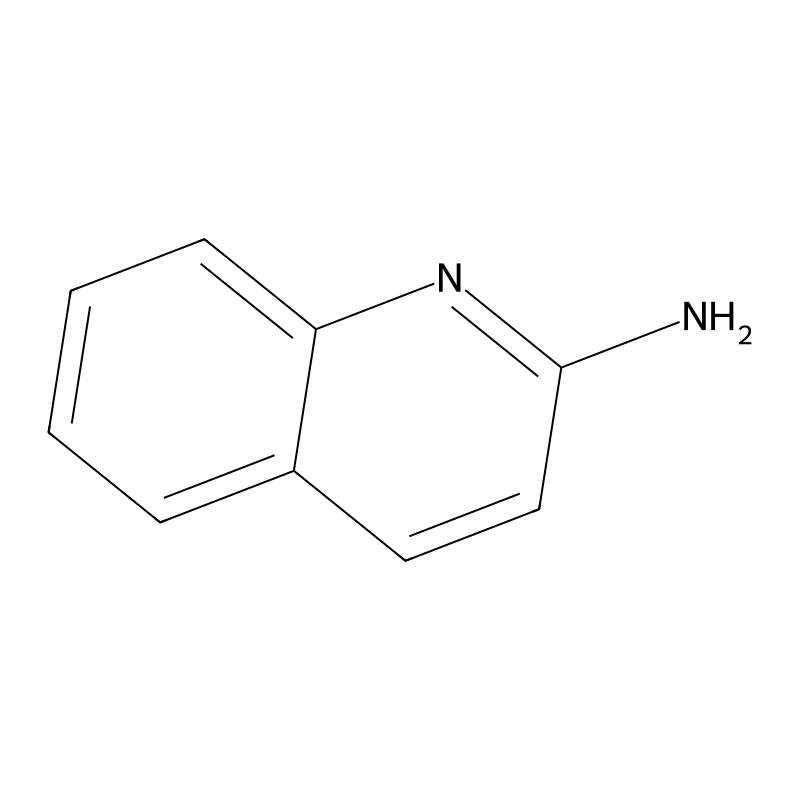

2-Aminoquinoline is an organic compound with the molecular formula C₉H₈N₂. It consists of a quinoline ring that is substituted with an amino group at the second position. This compound is characterized by its bicyclic structure, which includes a benzene ring fused to a pyridine ring. The presence of the amino group significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Electrophilic Aromatic Substitution: The amino group activates the aromatic ring, making it more susceptible to electrophilic attack.

- Condensation Reactions: It can undergo reactions such as the Claisen-Schmidt condensation, which allows for the synthesis of various derivatives.

- Rearrangement Reactions: The compound can also participate in rearrangements, leading to the formation of more complex structures.

The reactivity of 2-aminoquinoline is often exploited in synthesizing derivatives that exhibit enhanced biological activities .

2-Aminoquinoline and its derivatives have demonstrated a range of biological activities, including:

- Antimicrobial Properties: Some derivatives show significant antibacterial and antifungal activity.

- Anticancer Activity: Research indicates that certain 2-aminoquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

- Enzyme Inhibition: Compounds based on 2-aminoquinoline have been identified as inhibitors of specific enzymes, such as kinases, which are critical in signal transduction pathways .

Several methods are employed for synthesizing 2-aminoquinoline:

- Vielasmmerhaak Reaction: This method involves the reaction of 4-methyl acetic acid with suitable reagents to yield 2-aminoquinoline.

- Buchwald-Hartwig Coupling: A palladium-catalyzed cross-coupling reaction that allows for the introduction of various substituents at different positions on the quinoline ring.

- Cyclization Reactions: Starting from appropriate precursors, cyclization can lead directly to 2-aminoquinoline through methods such as cyclodehydration or cyclization involving amines .

The applications of 2-aminoquinoline are diverse:

- Pharmaceuticals: Its derivatives are explored as potential drugs for treating infections and cancer.

- Biochemical Probes: Used in research as tools for studying biological processes due to their ability to bind selectively to certain proteins.

- Dyes and Pigments: Some derivatives find use in dye manufacturing due to their vibrant colors and stability.

Studies have shown that 2-aminoquinoline interacts with various biological targets. For example, it has been evaluated for its binding affinity to the Tec SH3 domain using nuclear magnetic resonance (NMR) spectroscopy. The results indicate that modifications to the amino group or the quinoline structure significantly affect binding affinity, highlighting the importance of both structural elements in its biological activity .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-aminoquinoline. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Aminoquinoline | Bicyclic structure | Amino group at the fourth position alters reactivity. |

| 2-Aminopyridine | Similar nitrogenous base | Lacks the quinoline ring; different biological activity. |

| 8-Aminoquinoline | Bicyclic structure | Amino group at the eighth position; different binding characteristics. |

| Quinolines | Core structure | Varying substitutions lead to diverse pharmacological profiles. |

Each of these compounds exhibits unique properties and activities that differentiate them from 2-aminoquinoline, making them valuable in their own right within medicinal chemistry .

Physical Description

XLogP3

LogP

1.87

Melting Point

131.5-132.5°C

UNII

GHS Hazard Statements

H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

580-22-3